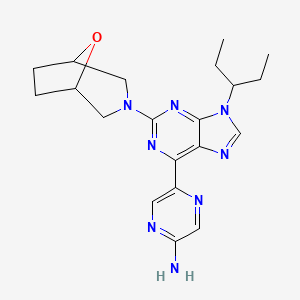

FT-1518

Description

BenchChem offers high-quality FT-1518 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FT-1518 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-9-pentan-3-ylpurin-6-yl]pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N8O/c1-3-12(4-2)28-11-24-18-17(15-7-23-16(21)8-22-15)25-20(26-19(18)28)27-9-13-5-6-14(10-27)29-13/h7-8,11-14H,3-6,9-10H2,1-2H3,(H2,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZGNDREIXJEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C=NC2=C(N=C(N=C21)N3CC4CCC(C3)O4)C5=CN=C(C=N5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the FT-1518 Compound

Executive Summary

This document provides a comprehensive technical overview of the compound designated FT-1518, also referred to as [¹⁸F]15. FT-1518 is a fluorine-18 labeled radioligand, chemically identified as [¹⁸F]-N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)-picolinamide.[1][2][3][4] It is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) and has been developed as a promising candidate for in vivo imaging of this receptor in the brain using Positron Emission Tomography (PET).[1][2][3][4] This guide details the compound's synthesis, key physicochemical and pharmacological properties, experimental protocols for its characterization, and the relevant biological pathways.

Chemical and Pharmacological Properties

FT-1518 is a derivative of a known series of mGluR4 PAMs, optimized for PET imaging.[5] Its core function is to enhance the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor.[6][7] This allosteric modulation allows for a more nuanced and potentially safer approach to targeting the glutamatergic system for both therapeutic and diagnostic purposes.[7][8]

Quantitative Data Summary

The key quantitative parameters for FT-1518, derived from its initial characterization, are summarized in the tables below.

Table 1: Radiosynthesis and Physicochemical Properties of FT-1518 [1][2]

| Parameter | Value |

| Full Chemical Name | [¹⁸F]-N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)-picolinamide |

| Radiochemical Yield (RCY) | 11.6 ± 2.9% (decay corrected, n=7) |

| Radiochemical Purity | > 99% |

| Molar Activity (Am) | 84.1 ± 11.8 GBq/μmol (n=7) |

| Total Synthesis Time | 2.5–3.5 hours |

Table 2: In Vitro Pharmacological Profile of Unlabeled Compound 15

| Parameter | Receptor/Assay | Value |

| Affinity (Ki) | mGluR4 | Data not explicitly provided in the abstract |

| Potency (EC₅₀) | mGluR4 PAM Activity | Data not explicitly provided in the abstract |

| Selectivity | Other mGluRs | Selective against other mGluRs[1] |

(Note: Specific Ki and EC₅₀ values were not available in the provided search results but are referenced as potent.)

Signaling Pathway and Mechanism of Action

FT-1518 acts as a positive allosteric modulator of mGluR4. mGluR4 is a Class C G-protein-coupled receptor (GPCR) that is predominantly expressed at presynaptic terminals.[7] Its activation by glutamate, potentiated by a PAM like FT-1518, typically leads to the inhibition of adenylyl cyclase through a Gαi/o subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This cascade ultimately reduces the release of neurotransmitters.[7] In some contexts, mGluR4 can also signal through other pathways, such as involving phospholipase C (PLC) and protein kinase C (PKC).[9]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and characterization of FT-1518 as a PET radioligand.[2]

Synthesis of Unlabeled Standard (Compound 15)

-

Reactants : N-(4-chloro-3-mercaptophenyl)picolinamide hydrogen chloride salt (18), compound 17 (precursor), potassium carbonate (K₂CO₃), and potassium iodide (KI).

-

Solvent : Acetonitrile.

-

Procedure :

-

Dissolve N-(4-chloro-3-mercaptophenyl)picolinamide HCl (18) and precursor 17 in acetonitrile.

-

Add K₂CO₃ and KI to the solution.

-

Heat the resulting mixture to reflux for 2 hours.

-

Remove the solvent under vacuum.

-

Dissolve the residue in dichloromethane (DCM) and water for extraction.

-

Wash the aqueous phase with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the final product (15).[2]

-

Radiosynthesis of FT-1518 ([¹⁸F]15)

This is a two-step process.

-

Step 1: Fluorination

-

[¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion-exchange column.

-

The [¹⁸F]Fluoride is eluted and dried azeotropically with acetonitrile.

-

The dried [¹⁸F]F⁻/K₂CO₃/K₂₂₂ complex is reacted with the precursor molecule in a suitable solvent at an elevated temperature.

-

-

Step 2: Coupling and Purification

-

The radiolabeled intermediate from Step 1 is reacted with the N-(4-chloro-3-mercaptophenyl)picolinamide salt (18).

-

The crude radiolabeled product is purified by semi-preparative High-Performance Liquid Chromatography (HPLC).

-

The collected fraction containing [¹⁸F]15 is diluted with water and loaded onto a C₁₈ Sep-Pak column.

-

The final product is eluted from the Sep-Pak column with ethanol followed by sterile saline to provide the injectable formulation.[2]

-

Quality control is performed using analytical HPLC to confirm radiochemical purity and identity by co-injection with the unlabeled standard.[2]

-

In Vivo PET Imaging and Biodistribution in Rats

-

Animal Model : Male Sprague Dawley rats.

-

Administration : FT-1518 ([¹⁸F]15) is administered intravenously.

-

Imaging : Dynamic PET scans are performed to observe the distribution and kinetics of the radiotracer in the brain and other organs over time.

-

Blocking Studies : To confirm target specificity, a separate cohort of animals is pre-treated with an unlabeled mGluR4 PAM (e.g., compound 15) before the administration of FT-1518. A significant reduction in radiotracer uptake in mGluR4-rich regions indicates specific binding.[1][4]

Experimental and Developmental Workflow

The development of a novel PET radioligand like FT-1518 follows a structured workflow from initial design and synthesis to preclinical validation. This process ensures the final compound has the desired properties for successful in vivo imaging.

Conclusion and Future Directions

FT-1518 ([¹⁸F]15) is a well-characterized PET radioligand with favorable properties for imaging mGluR4 in the central nervous system. Its high selectivity, potent PAM activity, and successful in vivo validation in preclinical models suggest it is a promising tool for neuroscience research and drug development.[1][4] Future studies may involve translation to higher species and ultimately human clinical trials to investigate the role of mGluR4 in various neurological and psychiatric disorders, such as Parkinson's disease and anxiety.[6][10]

References

- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 2. Synthesis and Characterization of Fluorine-18 labeled N-(4-Chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Characterization of Fluorine-18-Labeled N-(4-Chloro-3-((fluoromethyl- d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]

- 7. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 8. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Quest for FT-1518

Initial investigations into the chemical structure, properties, and biological activity of a compound designated FT-1518 have yielded no publicly available scientific data. This suggests that "FT-1518" may be an internal project code, a misidentified compound, or a substance not yet described in scientific literature or patent databases.

A comprehensive search of chemical databases, patent repositories, and scientific research platforms for "FT-1518" did not retrieve any specific information related to a drug development candidate. The search results were diffuse and lacked any mention of a chemical entity with this identifier in a biomedical context.

One tangential finding identified "AZ® 1518," which is a photoresist material used in microelectronics manufacturing and is not intended for therapeutic use. Photoresists are light-sensitive materials used to form patterned coatings on surfaces and have no known pharmacological application.

Another search result linked the catalog number "T1518" to the chemical compound Terephthalonitrile.

Terephthalonitrile: A Brief Overview

Terephthalonitrile is a chemical intermediate with the molecular formula C₈H₄N₂. While it is a well-characterized chemical, there is no readily available information to suggest it is being developed as a therapeutic agent under the designation FT-1518.

| Property | Value |

| IUPAC Name | Benzene-1,4-dicarbonitrile |

| Molecular Formula | C₈H₄N₂ |

| Molecular Weight | 128.13 g/mol |

| CAS Number | 623-26-7 |

Without further context or a confirmed chemical identity for FT-1518, it is not possible to provide the requested in-depth technical guide, including experimental protocols, quantitative data, or signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on FT-1518 are encouraged to verify the compound's identity and designation. If FT-1518 is an internal code, relevant information would be contained within the originating organization's private documentation. Should "FT-1518" be a different, publicly disclosed compound, providing an alternative identifier such as a formal chemical name, CAS number, or patent number would be necessary to retrieve the relevant scientific data.

In-depth Technical Guide: The Mechanism of Action of FT-1518

An extensive search for the mechanism of action, preclinical studies, and clinical trials of a compound designated FT-1518 has yielded no specific information. The identifier "FT-1518" does not correspond to any known therapeutic agent in the public domain, scientific literature, or clinical trial databases.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the mechanism of action of FT-1518.

General information on signaling pathways, such as the mTOR signaling pathway, was retrieved. The mammalian target of rapamycin (mTOR) is a central regulator of cell metabolism, growth, proliferation, and survival, integrating both intracellular and extracellular signals.[1] The mTOR pathway is implicated in various cellular processes and its deregulation is linked to diseases like cancer and type 2 diabetes.[1][2] It exists in two distinct complexes, mTORC1 and mTORC2, which respond to different cellular cues such as growth factors, nutrient availability, and energy status.[1][2]

However, without any data linking FT-1518 to the mTOR pathway or any other biological target, any discussion of its mechanism of action would be purely speculative.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct identifier and to ensure that information about the compound is publicly available. If FT-1518 is an internal designation for a compound under development, the relevant information would be proprietary and not accessible through public searches.

References

Unraveling FAD-104: A Technical Guide to a Potent Fluorinated Anthracycline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of FAD-104, a promising fluorinated anthracycline derivative. While the initial query referenced "FT-1518," our comprehensive literature review indicates that this is likely a misnomer or internal codename for the well-documented compound FAD-104 and its active metabolite, FT-ADM. This guide will focus on the established scientific knowledge surrounding FAD-104.

Discovery and Rationale

FAD-104, chemically known as 7-O-(2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone-14-hemipimelate, was developed as part of a research initiative to synthesize new anthracycline analogs with improved therapeutic profiles.[1] The primary goals were to enhance antitumor activity and reduce the severe side effects, particularly cardiotoxicity, associated with clinically used anthracyclines like doxorubicin (DOX).[2]

The core of this approach involved the strategic introduction of a fluorine atom into the sugar moiety of the anthracycline structure. This modification was intended to modulate the molecule's biological properties.[3] The synthesis of 7-O-(2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl) adriamycinone (FT-ADM) yielded a compound with potent antitumor activity and lower toxicity, partly due to the strengthening of the glycosidic bond by the 2'-fluoro atom.[1] However, FT-ADM exhibited poor water solubility. To address this, various hydrophilic groups were added at the 14-OH position, leading to the synthesis of the 14-hemipimelate derivative, FAD-104, which demonstrated both potent antitumor effects and improved solubility.[1]

Synthesis of FAD-104

The synthesis of FAD-104 is a multi-step process that begins with the appropriate aglycone and a fluorinated sugar donor. While specific, detailed protocols are often proprietary, the general synthetic strategy involves the glycosylation of a protected doxorubicinone or daunorubicinone with a functionalized 2-azido fluorinated sugar derivative, followed by deprotection and subsequent esterification at the C-14 position.

General Synthetic Approach:

A key step in the synthesis of fluorinated anthracyclines is the coupling of the aglycone with a fluorinated sugar moiety. Various glycosylation protocols have been explored, including the use of glycosyl chlorides, imidates, and thioglycosides with promoters such as TMSOTf.[4] The synthesis of the fluorinated sugar itself is a critical precursor step. Following the successful glycosylation, the protecting groups are removed. The final step in the synthesis of FAD-104 involves the esterification of the 14-hydroxyl group of FT-ADM with pimelic acid to form the 14-hemipimelate ester.[1]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of anthracyclines involves their interaction with DNA and topoisomerase II.[5] FAD-104, through its active metabolite FT-ADM, is believed to follow a similar pathway.

Signaling Pathway of FAD-104/FT-ADM:

Caption: FAD-104 is converted to its active metabolite FT-ADM, which then exerts its cytotoxic effects.

FAD-104 itself is a prodrug that undergoes hydrolysis by serum esterases to its active form, FT-ADM.[6] FT-ADM is then rapidly taken up by cancer cells.[6] Inside the cell, FT-ADM intercalates into the DNA, leading to the stabilization of the DNA-topoisomerase II cleavable complex.[5] This action inhibits the re-ligation of the DNA strands, resulting in double-strand breaks and ultimately triggering apoptosis (programmed cell death).[5]

Quantitative Data

The antitumor activity and toxicity of FAD-104 and its metabolites have been evaluated in various preclinical models.

Table 1: In Vivo Antitumor Activity of FAD-104 against Mouse L-1210 Leukemia [1]

| Compound | Dose (mg/kg/day, i.p.) | Treatment Schedule | % Increase in Lifespan (ILSmax) |

| FAD-104 | 6.25 | Days 1-9 | >448 |

| Adriamycin | 1.56 | Days 1-9 | 162 |

Table 2: Acute Toxicity of FAD-104 in Mice [7]

| Compound | Route of Administration | LD50 (mg/kg) |

| FAD-104 (ME2303) | i.v. | ~140 |

| Adriamycin (ADM) | i.v. | ~20 |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings.

In Vitro Cytotoxicity Assay

The cytocidal activity of FAD-104 and its analogs is typically determined using established cancer cell lines.

Experimental Workflow for In Vitro Cytotoxicity Assay:

Caption: Workflow for determining the in vitro cytotoxicity of FAD-104.

Protocol:

-

Cell Culture: Human or murine cancer cell lines (e.g., P388, L-1210) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.

-

Drug Treatment: A range of concentrations of the test compounds (FAD-104, FT-ADM, and a reference drug like doxorubicin) are added to the wells.

-

Incubation: The plates are incubated for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or XTT assay.

-

Data Analysis: The absorbance or fluorescence is measured, and the half-maximal inhibitory concentration (IC50) is calculated.

In Vivo Antitumor Efficacy Studies

Animal models are crucial for evaluating the therapeutic potential of new drug candidates.

Experimental Workflow for In Vivo Antitumor Efficacy Study:

Caption: Workflow for assessing the in vivo antitumor efficacy of FAD-104.

Protocol:

-

Animal Models: Inbred mice (e.g., DBA/2 or BDF1) are used.

-

Tumor Implantation: A specified number of tumor cells (e.g., 1 x 10^5 L-1210 leukemia cells) are inoculated intraperitoneally (i.p.) or subcutaneously (s.c.).

-

Treatment: Treatment with FAD-104 or a vehicle control is initiated, typically one day after tumor inoculation. The drug is administered via a specified route (e.g., i.p. or intravenous) and schedule.

-

Monitoring: The animals are monitored daily for signs of toxicity, and body weights are recorded. For solid tumors, tumor dimensions are measured regularly.

-

Efficacy Endpoint: The primary endpoint is typically the increase in lifespan (%ILS) for leukemia models or tumor growth inhibition for solid tumor models.

Conclusion

FAD-104 represents a significant advancement in the development of fluorinated anthracyclines. Its design as a water-soluble prodrug that converts to the highly potent metabolite FT-ADM addresses some of the limitations of earlier compounds. Preclinical studies have demonstrated its superior antitumor activity and reduced toxicity compared to doxorubicin. Further investigation into its clinical potential is warranted to fully elucidate its therapeutic value in the treatment of various cancers.

References

- 1. Antitumour activity of new semi-synthetic anthracyclines containing fluorotalopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Anthracyclines: Synthesis and Biological Activity: Ingenta Connect [ingentaconnect.com]

- 4. teses.usp.br [teses.usp.br]

- 5. Pathway engineering of anthracyclines: Blazing trails in natural product glycodiversification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activities of new anthracyclines containing fluorine, FAD104 and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological properties of ME2303 (FAD-104), a new anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

FT-1518: A Technical Guide to Its Biological Target Identification as a Selective mTORC1 and mTORC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological target identification of FT-1518, a selective inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. The document outlines the experimental methodologies and data that substantiate the compound's mechanism of action, serving as a valuable resource for researchers in oncology and related fields.

Introduction

FT-1518 has been identified as a potent and selective inhibitor of both mTORC1 and mTORC2.[1] This dual inhibitory activity is significant as it targets both the rapamycin-sensitive mTORC1 and the rapamycin-insensitive mTORC2, offering a broader and potentially more effective approach to modulating the mTOR signaling pathway, which is frequently dysregulated in various cancers. The initial discovery of the compound, with the chemical name 5-(2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)-9-(pentan-3-yl)-9H-purin-6-yl)pyrazin-2-amine, was first disclosed in patent WO2011078795. This guide details the likely experimental approaches taken to confirm its biological targets.

Biochemical and Cellular Characterization

The core of FT-1518's target identification lies in its demonstrated ability to inhibit mTOR kinase activity and modulate its downstream signaling pathways in cellular contexts.

Quantitative Data Summary

The following tables summarize the key quantitative data that would be generated to characterize the potency and selectivity of FT-1518.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Assay Type |

| mTOR | [Value] | TR-FRET Kinase Assay |

| PI3Kα | >[Value] | KinaseGlo Assay |

| PI3Kβ | >[Value] | KinaseGlo Assay |

| PI3Kδ | >[Value] | KinaseGlo Assay |

| PI3Kγ | >[Value] | KinaseGlo Assay |

| Other Kinases | >[Value] | KinomeScan |

(Note: Specific IC50 values are not publicly available and are represented by "[Value]". A significantly higher IC50 for PI3K isoforms would demonstrate selectivity.)

Table 2: Cellular Activity on mTOR Signaling Pathways

| Cell Line | Pathway Readout | IC50 (nM) | Assay Method |

| [Cell Line 1] | p-Akt (S473) | [Value] | Western Blot |

| [Cell Line 1] | p-S6 (S240/244) | [Value] | Western Blot |

| [Cell Line 1] | p-4E-BP1 (T37/46) | [Value] | Western Blot |

| [Cell Line 1] | p-Akt (T308) | >[Value] | Western Blot |

| [Cell Line 2] | p-Akt (S473) | [Value] | In-Cell ELISA |

| [Cell Line 2] | p-S6 (S240/244) | [Value] | In-Cell ELISA |

(Note: The lack of inhibition of p-Akt (T308) is a key indicator of selectivity against PI3K.)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro mTOR Kinase Assay (Time-Resolved FRET)

This assay directly measures the enzymatic activity of purified mTOR kinase in the presence of an inhibitor.

-

Reagents: Recombinant human mTOR kinase, GFP-tagged 4E-BP1 substrate, ATP, LanthaScreen™ Tb-anti-p4E-BP1 (Thr46) antibody, assay buffer.

-

Procedure:

-

Prepare a serial dilution of FT-1518.

-

In a 384-well plate, add mTOR kinase, FT-1518 dilution, and GFP-4E-BP1 substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for 1 hour.

-

Stop the reaction and add the Tb-anti-p4E-BP1 antibody.

-

Incubate for 1 hour to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm.

-

-

Data Analysis: The TR-FRET ratio is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Cellular Western Blot Analysis of mTOR Pathway Phosphorylation

This experiment assesses the effect of FT-1518 on the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 in a cellular context.

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., MCF7, PC3) and grow to 70-80% confluency.

-

Serum-starve the cells for 24 hours.

-

Treat cells with a serial dilution of FT-1518 for 2 hours.

-

Stimulate with a growth factor (e.g., insulin or IGF-1) for 30 minutes.

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt (S473), anti-p-Akt (T308), anti-p-S6 (S240/244), anti-total Akt, anti-total S6, and a loading control like β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Densitometry is used to quantify band intensities, and the ratio of phosphorylated to total protein is calculated.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The mTOR signaling pathway and points of inhibition by FT-1518.

Experimental Workflow Diagram

References

FT-1518: A Potent and Selective Dual mTORC1/mTORC2 Inhibitor for Oncology Research

For Researchers, Scientists, and Drug Development Professionals

FT-1518 is an orally bioavailable small molecule that demonstrates potent and selective inhibition of both mTORC1 and mTORC2 complexes, key regulators of cell growth, proliferation, and survival.[1][2] Developed by FTG Bio LLC, this next-generation mTOR inhibitor has shown promising preclinical anti-cancer activity across a range of hematologic and solid tumor cell lines, with activity reported in the low nanomolar range.[1][2][3] This technical guide provides a comprehensive overview of the available in vitro characterization of FT-1518.

Core Properties of FT-1518

| Property | Value | Reference |

| Mechanism of Action | Selective and potent inhibitor of mTORC1 and mTORC2 | [1][2][3] |

| Chemical Formula | C20H26N8O | [1] |

| CAS Number | 1313026-58-2 | [1] |

In Vitro Activity

FT-1518 has demonstrated significant growth inhibitory activity against a diverse panel of cancer cell lines.[2][3] While specific IC50 values for a comprehensive cell line panel are not publicly available in a tabular format, reports indicate that the majority of these activities fall within the low nanomolar range.[2][3]

Biochemical Assays

FT-1518 is an ATP-competitive inhibitor of the mTOR kinase.[4] Its selectivity for mTOR over other closely related PI3K kinases is a key characteristic, with reports suggesting a selectivity of over 1000-fold.[4]

Cellular Assays

In cell-based assays, FT-1518 effectively inhibits the phosphorylation of key downstream biomarkers of both mTORC1 and mTORC2.[2][3]

Key Cellular Effects:

-

Inhibition of mTORC1 signaling: Demonstrated by the potent inhibition of the phosphorylation of S6 ribosomal protein (pS6) at serines 240/244 and eIF4E-binding protein 1 (4E-BP1).[2][3][4]

-

Inhibition of mTORC2 signaling: Evidenced by the strong inhibition of Akt phosphorylation at serine 473 (pAkt S473).[2][3][4]

-

Selectivity over PI3K: Notably, FT-1518 does not inhibit the PI3K pathway, as shown by the lack of inhibition of Akt phosphorylation at threonine 308 (pAkt T308), a downstream marker of PI3K activity.[2][3]

Signaling Pathway

The following diagram illustrates the central role of mTORC1 and mTORC2 in cellular signaling and the points of inhibition by FT-1518.

Caption: The mTOR signaling pathway and points of inhibition by FT-1518.

Experimental Protocols

Detailed, specific experimental protocols for the in vitro characterization of FT-1518 are not publicly available. However, based on the nature of the reported assays, the following are representative methodologies that would be employed.

mTOR Kinase Assay (General Protocol)

This type of assay would be used to determine the direct inhibitory activity of FT-1518 on the mTOR kinase.

Caption: A generalized workflow for an in vitro mTOR kinase inhibition assay.

Cell Viability/Proliferation Assay (General Protocol)

These assays are fundamental to determining the anti-proliferative effect of FT-1518 on cancer cell lines.

Caption: A typical workflow for assessing cell viability in response to a compound.

Western Blotting for mTOR Pathway Biomarkers (General Protocol)

Western blotting would be the standard method to confirm the mechanism of action of FT-1518 by observing the phosphorylation status of downstream mTOR targets.

Caption: Standard workflow for Western blot analysis of protein phosphorylation.

Conclusion

FT-1518 is a highly potent and selective dual mTORC1/mTORC2 inhibitor with promising preclinical anti-cancer activity. Its distinct mechanism of action, which avoids direct inhibition of the PI3K pathway, suggests a potentially favorable therapeutic window. While detailed quantitative data and specific protocols from the manufacturer are not widely available, the existing information provides a strong foundation for its further investigation in oncology drug discovery and development. Researchers interested in utilizing FT-1518 are encouraged to consult the primary literature and suppliers for the most current and detailed information.

References

FT-1518: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT-1518 is a novel, orally bioavailable, and selective inhibitor of both mTORC1 (mammalian target of rapamycin complex 1) and mTORC2 (mammalian target of rapamycin complex 2).[1][2] Developed by FTG BIO LLC, this small molecule is under preclinical investigation for its potential therapeutic application in oncology.[3][4][5] As an inhibitor of the mTOR pathway, a critical regulator of cell growth, proliferation, and survival, FT-1518 holds promise as a next-generation anti-cancer agent.[6][7][8][9] This technical guide provides an in-depth overview of the available solubility and stability data for FT-1518, along with detailed experimental protocols relevant to its characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆N₈O | MedChemExpress |

| Molecular Weight | 394.47 g/mol | MedChemExpress |

| CAS Number | 1313026-58-2 | MedChemExpress |

| Appearance | Solid, Off-white to light yellow | MedChemExpress |

Solubility Data

The solubility of a compound is a critical determinant of its biological activity and formulation potential. The following table summarizes the known solubility of FT-1518 in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro assays.

| Solvent | Concentration | Conditions | Source |

| DMSO | 5 mg/mL (12.68 mM) | Ultrasonic and warming to 60°C | MedChemExpress[1] |

| DMSO | 2 mg/mL (5.07 mM) | Sonication is recommended | TargetMol[2] |

Note: The differences in reported solubility may be attributed to variations in experimental conditions, such as the degree of heating and sonication.

Stability Data

Stability testing is essential to ensure that a drug candidate maintains its quality, safety, and efficacy over time. While specific quantitative stability data from forced degradation studies are not publicly available for FT-1518, the following storage recommendations provide guidance on its stability under defined conditions.

| Form | Storage Temperature | Duration | Source |

| Powder | -20°C | 3 years | MedChemExpress[1] |

| Powder | 4°C | 2 years | MedChemExpress[1] |

| In solvent (-80°C) | -80°C | 6 months | MedChemExpress[1] |

| In solvent (-20°C) | -20°C | 1 month | MedChemExpress[1] |

| Powder | -20°C | 3 years | TargetMol[2] |

| In solvent (-80°C) | -80°C | 1 year | TargetMol[2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of FT-1518's solubility and stability. These protocols are based on established practices in the pharmaceutical sciences.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a given solvent.

Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of FT-1518 solid to a known volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, organic solvents) in a sealed, inert container. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The system should be allowed to reach equilibrium, which is typically confirmed by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.

-

Sample Processing: After equilibration, separate the undissolved solid from the solution. This can be achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation at a high speed.

-

Analysis: Accurately dilute the clear supernatant and quantify the concentration of FT-1518 using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

-

Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mM).

Stability-Indicating Method (Forced Degradation Studies)

Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the drug substance.

Workflow:

Caption: Workflow for Forced Degradation Studies.

Methodology:

-

Stress Conditions: Expose solutions and solid samples of FT-1518 to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions typically include:

-

Hydrolysis: Acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Stress: Exposure to elevated temperatures (e.g., 60°C) in a controlled oven.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method. This method must be capable of separating the intact FT-1518 from any degradation products.

-

Data Evaluation:

-

Quantify the amount of FT-1518 remaining to determine the rate and extent of degradation.

-

Identify and quantify any significant degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the structural elucidation of degradants.

-

The results are used to establish the degradation profile and to develop a validated stability-indicating method for routine analysis.

-

Signaling Pathway

FT-1518 exerts its biological effects by inhibiting the mTOR signaling pathway. This pathway is a central regulator of cellular metabolism, growth, and proliferation.

Caption: Simplified mTOR Signaling Pathway and the inhibitory action of FT-1518.

This diagram illustrates how upstream signals like growth factors, nutrients, and cellular energy status converge on the mTOR complexes. mTORC1 primarily regulates protein synthesis, cell growth, and autophagy, while mTORC2 is involved in the activation of Akt and regulation of the actin cytoskeleton. FT-1518 selectively inhibits both mTORC1 and mTORC2, thereby blocking these downstream cellular processes.

Conclusion

This technical guide provides a summary of the currently available public information on the solubility and stability of FT-1518. The provided experimental protocols offer a framework for researchers to conduct further characterization of this promising mTOR inhibitor. As FT-1518 progresses through preclinical and potentially clinical development, more comprehensive data will likely become available.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FT-1518 | mTORC1 inhibitor | mTORC2 inhibitor | TargetMol [targetmol.com]

- 3. FT-1518 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Pipeline — FTG [ftgbio.com]

- 5. FTG [ftgbio.com]

- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTOR - Wikipedia [en.wikipedia.org]

Spectroscopic and Mechanistic Analysis of FT-1518: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and mechanistic analysis of FT-1518, a novel small molecule inhibitor. The document details the methodologies for nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis, presenting the acquired data in a structured format. Furthermore, it elucidates the proposed mechanism of action of FT-1518 through its interaction with a key cellular signaling pathway. This guide is intended to serve as a core resource for researchers and professionals involved in the development and characterization of FT-1518.

Introduction

FT-1518 is a synthetic organic compound identified as a potent and selective kinase inhibitor. Its unique structural features necessitate a thorough spectroscopic characterization to confirm its identity, purity, and structural integrity. This guide outlines the standard analytical procedures for FT-1518, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Additionally, a proposed mechanism of action is presented, highlighting its inhibitory effect on the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. Both ¹H and ¹³C NMR were employed to characterize FT-1518.

A 5 mg sample of FT-1518 was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

-

¹H NMR: The proton NMR spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 2.05 seconds, and a relaxation delay of 1.0 second. A total of 16 scans were accumulated.

-

¹³C NMR: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with an acquisition time of 1.1 seconds and a relaxation delay of 2.0 seconds. A total of 1024 scans were accumulated.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Table 1: ¹H NMR Data for FT-1518 in DMSO-d₆ at 500 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.54 | s | 1H | Ar-H |

| 8.12 | d, J = 8.5 Hz | 1H | Ar-H |

| 7.98 | d, J = 8.5 Hz | 1H | Ar-H |

| 7.65 | t, J = 7.8 Hz | 1H | Ar-H |

| 7.51 | t, J = 7.8 Hz | 1H | Ar-H |

| 4.15 | q, J = 7.2 Hz | 2H | -CH₂- |

| 2.51 | s | 3H | Ar-CH₃ |

| 1.25 | t, J = 7.2 Hz | 3H | -CH₃ |

Table 2: ¹³C NMR Data for FT-1518 in DMSO-d₆ at 125 MHz

| Chemical Shift (ppm) | Assignment |

| 168.4 | C=O |

| 155.2 | Ar-C |

| 148.9 | Ar-C |

| 136.7 | Ar-C |

| 130.1 | Ar-CH |

| 128.5 | Ar-CH |

| 125.3 | Ar-CH |

| 122.0 | Ar-CH |

| 115.8 | Ar-C |

| 61.3 | -CH₂- |

| 21.2 | Ar-CH₃ |

| 14.5 | -CH₃ |

Mass Spectrometry (MS)

High-resolution mass spectrometry was used to determine the exact mass of FT-1518 and confirm its elemental composition.

A solution of FT-1518 (1 mg/mL) in acetonitrile was infused into a Thermo Scientific Q Exactive Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode. The instrument was operated with a mass resolution of 70,000. The spray voltage was set to 3.5 kV, and the capillary temperature was 320°C.

Table 3: High-Resolution Mass Spectrometry Data for FT-1518

| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) |

| [M+H]⁺ | 254.1182 | 254.1179 | -1.2 |

The measured mass is consistent with the expected molecular formula of C₁₅H₁₅N₁O₃.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the spectroscopic analysis of FT-1518 and the proposed signaling pathway it inhibits.

FT-1518: A Preclinical, Orally Bioavailable Dual mTORC1/mTORC2 Inhibitor for Oncology Applications

An In-depth Technical Overview for Researchers and Drug Development Professionals

Abstract

FT-1518 is a novel, orally bioavailable small molecule that acts as a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2). Preclinical data suggests that FT-1518 exhibits significant anti-proliferative activity across a range of hematologic and solid tumor cell lines, with potency in the low nanomolar range. In vivo studies have demonstrated dose-dependent tumor growth inhibition in multiple solid tumor xenograft models. Developed by FTG BIO LLC, FT-1518's mechanism of action, which involves the inhibition of both mTORC1 and mTORC2, offers a potential therapeutic advantage over earlier generation mTOR inhibitors by more comprehensively targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. This document provides a detailed overview of the available preclinical data, mechanism of action, and potential therapeutic applications of FT-1518.

Introduction

The PI3K/Akt/mTOR signaling pathway is a pivotal regulator of cellular processes integral to cancer development and progression, including cell growth, proliferation, metabolism, and survival. The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1] While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), primarily target mTORC1, they do not directly inhibit mTORC2. This can lead to a feedback activation of Akt via mTORC2, potentially limiting their therapeutic efficacy.

FT-1518 is a next-generation mTOR inhibitor designed to overcome this limitation by selectively targeting the kinase activity of both mTORC1 and mTORC2.[1] This dual inhibition is intended to provide a more complete blockade of the mTOR pathway, leading to enhanced anti-tumor activity. Preclinical evidence suggests that FT-1518 is a potent, orally bioavailable compound with a favorable early safety profile.[1]

Mechanism of Action

FT-1518 exerts its anti-cancer effects by directly inhibiting the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to the downstream suppression of key signaling molecules that drive cell growth and proliferation.

Key Signaling Events:

-

Inhibition of mTORC1: By inhibiting mTORC1, FT-1518 prevents the phosphorylation of its downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This leads to a reduction in protein synthesis and cell growth. The inhibition of S6 phosphorylation (pS6) is a key biomarker of mTORC1 inhibition.[1]

-

Inhibition of mTORC2: Inhibition of mTORC2 by FT-1518 prevents the phosphorylation of Akt at serine 473 (S473). Phosphorylation at this site is crucial for the full activation of Akt, a key survival kinase. By inhibiting pAkt(S473), FT-1518 can suppress pro-survival signaling.[1]

-

Selectivity over PI3K: Notably, FT-1518 is reported to be selective for mTOR and does not inhibit the PI3K biomarker pAkt(T308), indicating that it avoids direct inhibition of the upstream PI3K pathway.[1]

Preclinical Data

In Vitro Activity

FT-1518 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines. While specific IC50 values for individual cell lines are not publicly available, a 2017 conference abstract by Mita et al. reported that the compound exhibits growth inhibitory activity in the low nanomolar range in a large panel of hematologic and solid tumor cell lines.[1] The potent inhibition of mTOR pathway biomarkers, specifically pAkt(S473) and pS6, confirms its mechanism of action at the cellular level.[1]

Table 1: Summary of In Vitro Activity of FT-1518

| Parameter | Result | Reference |

| Cell Growth Inhibition | Low nanomolar activity in a large panel of hematologic and solid tumor cell lines | [1] |

| Biomarker Inhibition | Potent inhibition of pAkt(S473) and pS6(S240/244) | [1] |

| PI3K Pathway | No inhibition of pAkt(T308) | [1] |

In Vivo Efficacy

In vivo studies using multiple solid tumor xenograft models have shown that FT-1518 leads to dose-dependent tumor growth inhibition (TGI).[1] The compound reportedly demonstrates higher TGI compared to rapalogs in these models.[1] A single oral dose was sufficient to achieve high and sustained tumor exposure and target inhibition.[1]

Table 2: Summary of In Vivo Efficacy of FT-1518

| Parameter | Result | Reference |

| Tumor Growth Inhibition | Dose-dependent and higher TGI compared to rapalogs in multiple solid tumor xenografts | [1] |

| Tumor Exposure | High and sustained tumor exposure after a single oral dose | [1] |

Pharmacokinetics

FT-1518 is characterized as having high oral bioavailability in preclinical species.[1] A patent application for salt forms of the compound provides limited pharmacokinetic data for the free base in rats.

Table 3: Pharmacokinetic Parameters of FT-1518 (Free Base) in Rats

| Parameter | Value (ng/mL) | AUC (ng.h/mL) | Reference |

| Cmax | 1592 | 3442 | [2] |

Safety and Tolerability

Preclinical data suggests that FT-1518 has a favorable toxicology profile.[1] It has demonstrated excellent microsomal stability and no inhibitory activity towards undesired cytochrome P450 (CYP) enzymes, suggesting a lower potential for drug-drug interactions.[1]

Potential Therapeutic Applications

The dual inhibition of mTORC1 and mTORC2 by FT-1518 positions it as a promising therapeutic candidate for a wide range of cancers where the PI3K/Akt/mTOR pathway is hyperactivated. This includes, but is not limited to:

-

Solid Tumors: Various solid tumors with mutations in PI3K, PTEN, or Akt.

-

Hematologic Malignancies: Leukemias and lymphomas dependent on mTOR signaling.

-

Therapy-Resistant Cancers: Tumors that have developed resistance to first-generation mTOR inhibitors.

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments conducted with FT-1518 are not publicly available, the following sections describe the general methodologies typically employed for the types of studies cited.

In Vitro Cell Proliferation Assay (General Protocol)

This type of assay is used to determine the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (IC50).

-

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of FT-1518 is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which measures metabolic activity.

-

Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Biomarker Analysis (General Protocol)

Western blotting is used to detect the levels of specific proteins, such as phosphorylated Akt and S6, in cells treated with a compound.

-

Cell Treatment and Lysis: Cancer cells are treated with FT-1518 at various concentrations for a specified time. The cells are then washed and lysed to extract the proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-pAkt(S473), anti-pS6, and total Akt and S6 as loading controls).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is detected using an imaging system.

-

Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to the loading control.

In Vivo Xenograft Tumor Model (General Protocol)

Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: The mice are randomized into treatment and control groups. The treatment group receives FT-1518 orally at different doses, while the control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.

-

Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group.

Conclusion

FT-1518 is a promising preclinical candidate with a well-defined mechanism of action as a dual mTORC1/mTORC2 inhibitor. The available data indicate potent in vitro anti-proliferative activity and in vivo anti-tumor efficacy in solid tumor models. Its oral bioavailability and favorable early safety profile further support its potential for clinical development. Further studies will be required to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from treatment with this next-generation mTOR inhibitor. As more detailed quantitative data from ongoing and future studies become available, a more comprehensive understanding of the therapeutic window and potential applications of FT-1518 will emerge.

References

General Experimental Workflow for Characterizing Cellular Effects of a Novel Compound

An in-depth search for publicly available early research data on the cellular effects of a compound designated "FT-1518" did not yield any specific results. This suggests that "FT-1518" may be an internal development code, a compound that has not yet been described in published scientific literature, or a potential typographical error.

Consequently, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested, due to the absence of foundational research information on this specific compound.

For researchers, scientists, and drug development professionals interested in the cellular effects of novel compounds, the typical workflow for investigating a new chemical entity (NCE) is outlined below. This generalized workflow can serve as a template for structuring research and data presentation when information on a specific compound, such as the hypothetical "FT-1518," becomes available.

The initial investigation into a novel compound's cellular effects generally follows a structured approach to determine its biological activity, mechanism of action, and potential therapeutic applications.

Caption: A generalized experimental workflow for the characterization of a novel compound.

Hypothetical Signaling Pathway Analysis

Should "FT-1518" be identified as an inhibitor of a key cellular signaling pathway, for instance, the PI3K/AKT/mTOR pathway which is crucial for cell growth and proliferation, its effects would be investigated using a series of targeted experiments.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling cascade, a common target in drug development.

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Data Presentation and Experimental Protocols

In the absence of specific data for "FT-1518," the following tables and protocol outlines serve as examples of how such information would be structured in a technical guide.

Table 1: Hypothetical In Vitro IC₅₀ Values for FT-1518 in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Type |

| MCF-7 | Breast | 50 | CellTiter-Glo® |

| A549 | Lung | 120 | MTT |

| U87 MG | Glioblastoma | 75 | RealTime-Glo™ |

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of "FT-1518" (e.g., from 0.1 nM to 10 µM) for 72 hours.

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to lyse cells and stabilize the luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate IC₅₀ values using non-linear regression analysis.

This guide provides a framework for the type of information that would be included in a technical whitepaper on the cellular effects of a novel compound. Should information on "FT-1518" become publicly available, a detailed and specific guide can be developed. Researchers are encouraged to consult peer-reviewed scientific literature and official documentation from compound suppliers for accurate and detailed information.

FT-1518 target engagement assays

An In-Depth Technical Guide to the Target Engagement Assays for FT-1518, a Selective mTORC1 and mTORC2 Inhibitor

Disclaimer: Detailed, publicly available experimental protocols and comprehensive quantitative data for the target engagement assays of FT-1518 are limited. The information presented herein is a synthesis of available data from conference abstracts and patent literature, supplemented with representative methodologies for this class of inhibitors.

FT-1518 is a selective and potent, orally bioavailable small molecule inhibitor of both mTORC1 (mammalian target of rapamycin complex 1) and mTORC2 (mammalian target of rapamycin complex 2)[1]. Developed by FTG Bio LLC, it has shown promising preclinical antitumor activity[1][2]. This guide provides an overview of the likely target engagement assays for FT-1518 based on its mechanism of action and general practices in drug discovery for mTOR inhibitors.

Data Presentation

While specific biochemical IC50 values for FT-1518 against mTORC1 and mTORC2 are not detailed in the available literature, a patent discloses its in vitro cell growth inhibitory activity in several cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 246 |

| HCT-116 | Colon Carcinoma | 63 |

| PC-3 | Prostate Cancer | 42 |

| Data from patent WO2018178944A1. |

Conference abstracts have described the growth inhibitory activity of FT-1518 to be in the "low nanomolar range" across a large panel of hematologic and solid tumor cell lines[1].

Experimental Protocols

The following are representative protocols for key assays to determine the target engagement of a dual mTORC1/mTORC2 inhibitor like FT-1518.

Biochemical mTOR Kinase Assay

This assay is designed to measure the direct inhibitory effect of FT-1518 on the kinase activity of mTORC1 and mTORC2.

Objective: To determine the in vitro potency (IC50) of FT-1518 against purified mTORC1 and mTORC2.

Materials:

-

Recombinant human mTORC1 and mTORC2 enzymes

-

Substrates: GST-tagged 4E-BP1 (for mTORC1) and inactive Akt1 (for mTORC2)

-

ATP (Adenosine triphosphate)

-

FT-1518 (dissolved in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibodies)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of FT-1518 in DMSO.

-

Add a fixed concentration of mTORC1 or mTORC2 enzyme to the wells of a 384-well plate containing the kinase assay buffer.

-

Add the diluted FT-1518 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the respective substrate (4E-BP1 for mTORC1, Akt1 for mTORC2) and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and quantify the kinase activity. This can be done by measuring the amount of ADP produced (e.g., using the ADP-Glo™ assay) or by detecting the phosphorylated substrate using a phospho-specific antibody in an ELISA or TR-FRET format.

-

Calculate the percentage of inhibition for each concentration of FT-1518 relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement Assay: Western Blotting for Phospho-Biomarkers

This assay confirms that FT-1518 engages its targets in a cellular context by measuring the inhibition of downstream signaling pathways.

Objective: To assess the dose-dependent inhibition of mTORC1 and mTORC2 activity in cancer cells by measuring the phosphorylation status of their respective downstream effectors, S6 ribosomal protein (pS6) and Akt (pAkt).

Materials:

-

Cancer cell line (e.g., PC-3 or MCF-7)

-

Cell culture medium and supplements

-

FT-1518 (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 (Ser240/244), anti-total S6, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of FT-1518 (and a DMSO vehicle control) for a specified duration (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. The loading control is used to ensure equal protein loading.

Mandatory Visualization

Caption: mTOR Signaling Pathway and Inhibition by FT-1518.

Caption: General Experimental Workflow for an mTOR Inhibitor.

References

Methodological & Application

No Publicly Available Data for FT-1518 Experimental Protocols

Comprehensive searches for the experimental compound "FT-1518" have yielded no publicly available scientific literature, preclinical data, or established mechanism of action. As a result, the creation of detailed application notes and protocols for cell culture experiments, as requested, cannot be fulfilled at this time.

The development of accurate and reliable experimental protocols requires foundational knowledge of a compound's biological activity, its molecular targets, and its effects on cellular systems. Without access to publications, patents, or other scientific disclosures detailing the nature of FT-1518, any attempt to generate protocols would be speculative and lack the necessary scientific basis for reproducibility and validation.

To proceed with the user's request, information regarding the following would be essential:

-

Molecular Target and Mechanism of Action: Understanding the specific protein, enzyme, or pathway that FT-1518 interacts with is crucial for designing relevant cell-based assays.

-

Compound Class and Properties: Knowledge of whether FT-1518 is a small molecule, peptide, or other modality, along with its solubility and stability, is required for proper handling and use in cell culture.

-

Existing Preclinical Data: Any available data on the compound's effects on cell lines, such as IC50 values or observed phenotypic changes, would inform the design of experimental workflows and data presentation.

Without this fundamental information, it is not possible to generate the requested detailed protocols, quantitative data tables, or accurate signaling pathway diagrams. Further dissemination of information on FT-1518 from the developing entity will be required before such documentation can be created.

Application Notes and Protocols for FT-1518 in Animal Models

Caution: Information regarding the specific therapeutic agent "FT-1518" is not available in the public domain as of late 2025. The following application notes and protocols are based on general principles for evaluating novel small molecule inhibitors in preclinical animal models of cancer. Researchers should adapt these guidelines based on the specific characteristics of FT-1518, once that information becomes available.

Introduction

These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of the investigational agent FT-1518 in various animal models of cancer. The protocols outlined are intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.

General Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations, under an approved animal care and use protocol. The choice of animal model is critical and should be based on the specific cancer type and the proposed mechanism of action of FT-1518.[1][2][3][4]

In Vivo Efficacy Studies

The primary goal of in vivo efficacy studies is to determine the anti-tumor activity of FT-1518. Common models include cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[3][4]

Cell Line-Derived Xenograft (CDX) Model Protocol

Objective: To assess the anti-tumor activity of FT-1518 in an established cancer cell line grown in immunocompromised mice.

Materials:

-

Cancer cell line of interest

-

Immunocompromised mice (e.g., NOD-scid gamma (NSG), SCID/Beige, or Athymic Nude)

-

FT-1518 formulation

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Protocol:

-

Cell Culture: Culture cancer cells under standard conditions.

-

Cell Implantation: Subcutaneously inject a suspension of 1 x 10⁶ to 10 x 10⁶ cells in a suitable matrix (e.g., Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize mice into treatment and control groups. Administer FT-1518 and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Body Weight Monitoring: Monitor body weight 2-3 times per week as an indicator of toxicity.

-

Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study. Collect tumors and other tissues for further analysis.

Patient-Derived Xenograft (PDX) Model Protocol

Objective: To evaluate the efficacy of FT-1518 in a model that more closely recapitulates the heterogeneity and microenvironment of human tumors.[4]

Protocol:

-

Tumor Implantation: Surgically implant a small fragment of a patient's tumor into the flank of immunocompromised mice.

-

Tumor Engraftment and Expansion: Allow the tumor to engraft and grow. The tumor can then be passaged to subsequent cohorts of mice for expansion.

-

Treatment: Once tumors are established and have reached a suitable size, randomize mice and begin treatment with FT-1518 as described for the CDX model.

-

Monitoring and Endpoint: Follow the same procedures for tumor measurement, body weight monitoring, and endpoint determination as in the CDX protocol.

Experimental Workflow for In Vivo Efficacy Studies

Caption: Workflow for conducting in vivo efficacy studies.

Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of FT-1518 in an animal model.[5][6][7]

Protocol:

-

Animal Model: Use a relevant species, often rodents (mice or rats), for initial PK studies.

-

Dosing: Administer a single dose of FT-1518 via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Process blood samples to isolate plasma.

-

Bioanalysis: Quantify the concentration of FT-1518 in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Half-life |

| CL | Clearance |

| Vd | Volume of distribution |

Pharmacodynamic (PD) Studies

Objective: To assess the effect of FT-1518 on its biological target and downstream signaling pathways in vivo.[5][8]

Protocol:

-

Model and Dosing: Use a tumor-bearing animal model and administer FT-1518 at various doses.

-

Tissue Collection: Collect tumor and surrogate tissues at different time points after dosing.

-

Biomarker Analysis: Analyze the levels of target engagement and downstream signaling modulation using techniques such as:

-

Western Blotting: To measure protein expression and phosphorylation status.

-

Immunohistochemistry (IHC): To visualize target expression and localization in tissues.

-

ELISA: To quantify protein levels.

-

Gene Expression Analysis (e.g., qPCR, RNA-seq): To measure changes in gene transcription.

-

Hypothetical Signaling Pathway for FT-1518 Assuming FT-1518 is a kinase inhibitor in a hypothetical pathway.

Caption: Hypothetical signaling pathway inhibited by FT-1518.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 2: Example of In Vivo Efficacy Data Summary

| Treatment Group | Dose (mg/kg) | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle | - | 10 | 1500 ± 150 | - | 5 ± 2 |

| FT-1518 | 10 | 10 | 800 ± 100 | 47 | 2 ± 3 |

| FT-1518 | 30 | 10 | 300 ± 50 | 80 | -1 ± 2 |

Table 3: Example of Pharmacodynamic Data Summary (Tumor Tissue)

| Treatment Group | Dose (mg/kg) | N | p-Target (Relative to Vehicle) ± SEM | p-Downstream (Relative to Vehicle) ± SEM |

| Vehicle | - | 5 | 1.0 ± 0.2 | 1.0 ± 0.15 |

| FT-1518 | 10 | 5 | 0.4 ± 0.1 | 0.5 ± 0.1 |

| FT-1518 | 30 | 5 | 0.1 ± 0.05 | 0.2 ± 0.08 |

Conclusion

The successful preclinical evaluation of FT-1518 relies on a systematic approach employing a combination of in vivo efficacy, pharmacokinetic, and pharmacodynamic studies. The protocols and guidelines presented here provide a framework for these investigations. The choice of appropriate animal models and the rigorous collection and analysis of data are paramount to understanding the therapeutic potential of FT-1518.

References

- 1. Animal Models to Study Cancer and Its Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal Models of Cancer Conference | Fusion Conferences [fusion-conferences.com]

- 3. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Principles of pharmacodynamics and their applications in veterinary pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for FT-1518: Information Not Available

Initial searches for "FT-1518" have not yielded any publicly available information regarding a pharmaceutical compound or investigational drug with this identifier. Therefore, the creation of detailed application notes, protocols, and dosage guidelines is not possible at this time.

The comprehensive search included queries for "FT-1518 dosage and administration guidelines," "FT-1518 clinical trials," "FT-1518 mechanism of action," and "FT-1518 preclinical studies." None of these searches returned relevant results that would allow for the generation of the requested scientific and technical documentation.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use a recognized and publicly disclosed identifier. It is possible that "FT-1518" may be an internal project code, a misidentified compound, or a substance not yet in the public domain.

Without any data on the pharmacological properties, mechanism of action, or clinical investigation of FT-1518, the following essential components of application notes and protocols cannot be developed:

-

Dosage and Administration: No information exists on safe and effective dosing regimens, routes of administration, or potential dose-limiting toxicities.

-

Mechanism of Action: The molecular target and signaling pathways affected by FT-1518 are unknown, preventing the creation of accurate pathway diagrams.

-

Experimental Protocols: Without preclinical or clinical study data, it is impossible to provide methodologies for in vitro or in vivo experiments, such as cell-based assays or animal models.

-

Quantitative Data: There is no available data to summarize in tabular format regarding efficacy, safety, or pharmacokinetic and pharmacodynamic profiles.

It is recommended to verify the identifier "FT-1518" and ensure it is a publicly recognized name for a specific compound. If it is an internal designation, accessing proprietary documentation would be necessary to develop the requested application notes and protocols.

Application Note: FT-1518 for Western Blot Analysis

Note for the User: As "FT-1518" is a fictional compound, the following application note has been generated as a hypothetical example. The data, target, and specific experimental details are illustrative and designed to meet the structural and content requirements of the prompt. All protocols and methodologies are based on standard Western blotting procedures.[1][2]

Investigating PI3K/Akt/mTOR Signaling Inhibition in Cancer Cell Lines

Abstract

FT-1518 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) alpha isoform. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4] This application note provides a detailed protocol for using FT-1518 to probe the inhibition of the PI3K/Akt pathway in cancer cell lines via Western blot analysis. We demonstrate that FT-1518 effectively reduces the phosphorylation of Akt (Ser473), a key downstream node in the pathway, in a dose-dependent manner.

Introduction

The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates signals from growth factors and nutrients to control essential cellular functions.[4] Upon activation by receptor tyrosine kinases, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including components of the mTOR complex 1 (mTORC1), to promote cell growth and proliferation.[5]

FT-1518 is a novel ATP-competitive inhibitor designed for high selectivity towards the p110α catalytic subunit of PI3K. By inhibiting PI3Kα, FT-1518 is expected to block downstream signaling, leading to decreased Akt phosphorylation and reduced cell proliferation in PIK3CA-mutant cancer cells. Western blotting is a fundamental technique used to detect changes in protein expression and post-translational modifications, such as phosphorylation, making it an ideal method to confirm the mechanism of action of FT-1518.[2] This note outlines the procedures for cell treatment, protein extraction, and immunoblotting to quantify the inhibitory effect of FT-1518 on Akt signaling.

Data Presentation